N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H16ClN3O5S2 and its molecular weight is 381.85. The purity is usually 95%.
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Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a thiophene ring, a methoxyethyl group, and an imidazolidine core, which may contribute to its biological properties. The presence of a methylsulfonyl group is also significant for its pharmacological activity.
Research indicates that this compound exhibits several mechanisms that may contribute to its biological activity:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies demonstrated that it activates caspases and alters the expression of apoptotic markers such as BAX and BCL2, leading to increased cell death in cancerous cells .
- Inhibition of Inflammatory Pathways : It has been reported to down-regulate pro-inflammatory cytokines such as IL-1β and COX-2, suggesting a potential role in anti-inflammatory therapies .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Biological Activity | Cell Line/Model | Effect | IC50 (µg/mL) |
---|---|---|---|
Apoptosis Induction | MCF7 (breast cancer) | Significant increase in apoptosis | 9.5 |
Apoptosis Induction | HEP2 (laryngeal carcinoma) | Significant increase in apoptosis | 12 |
Inhibition of Inflammation | Various models | Down-regulation of IL-1β, COX-2 | Not specified |
Cytotoxicity | VERO (normal cell line) | 58% inhibition at 100 µg/mL | Not specified |
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of the compound on MCF7 and HEP2 cells. It was found that treatment with the compound led to a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin. The study also highlighted the compound's ability to halt the cell cycle at specific phases, indicating a targeted mechanism against cancer proliferation .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound. It demonstrated that treatment resulted in decreased levels of inflammatory markers in vitro, suggesting potential applications for inflammatory diseases .
- Molecular Docking Studies : Theoretical molecular modeling studies indicated strong binding affinities to targets involved in cancer progression, such as P53 mutant proteins and Bcl2, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S2/c1-21-8(9-3-4-10(13)22-9)7-14-11(17)15-5-6-16(12(15)18)23(2,19)20/h3-4,8H,5-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJFVKBHXYAITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.